molecular formula C12H17NO2 B2969311 tert-butyl 2-(methylamino)benzoate CAS No. 121506-08-9

tert-butyl 2-(methylamino)benzoate

Cat. No.: B2969311
CAS No.: 121506-08-9
M. Wt: 207.273
InChI Key: ZFLKIKACWKXDJT-UHFFFAOYSA-N
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Description

tert-Butyl 2-(methylamino)benzoate is an aromatic ester derivative featuring a methylamino group (-NHCH₃) at the ortho position of the benzene ring and a tert-butyl ester moiety. The tert-butyl group enhances steric bulk and lipophilicity, which can influence solubility, stability, and bioavailability compared to smaller ester analogs.

Properties

IUPAC Name

tert-butyl 2-(methylamino)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-12(2,3)15-11(14)9-7-5-6-8-10(9)13-4/h5-8,13H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFLKIKACWKXDJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC=CC=C1NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(methylamino)benzoate typically involves the esterification of 2-(methylamino)benzoic acid with tert-butyl alcohol in the presence of an acid catalyst . The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(methylamino)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols .

Mechanism of Action

Comparison with Similar Compounds

Structural Analogs and Derivatives

The following compounds are structurally or functionally related to tert-butyl 2-(methylamino)benzoate:

Methyl 2-(Methylamino)benzoate
  • Molecular Formula: C₉H₁₁NO₂
  • Key Differences : Replaces the tert-butyl ester with a methyl ester.
  • Properties :
    • Higher polarity and lower lipophilicity compared to the tert-butyl analog due to the smaller ester group.
    • CAS Number: 85-91-6; purity ≥99% .
  • Applications : Used in synthetic chemistry as a building block for pharmaceuticals or agrochemicals.
Methyl 2-[(Methylamino)carbonyl]benzoate
  • Key Differences: Features a methylaminocarbonyl group (-CONHCH₃) instead of a methylamino group (-NHCH₃).
  • Isolated from Streptomyces sp. A30, suggesting possible bioactivity .
tert-Butyl 2-Hydroxy-5-nitrobenzoate
  • Molecular Formula: C₁₁H₁₃NO₅ (estimated)
  • Key Differences: Substitutes the methylamino group with a hydroxy (-OH) and nitro (-NO₂) group at positions 2 and 5, respectively.
  • Classified under GHS hazard guidelines; requires strict safety protocols during handling .
tert-Butyl 4-Bromo-2-fluorobenzoate
  • Molecular Formula : C₁₁H₁₂BrFO₂
  • Key Differences : Contains bromo (-Br) and fluoro (-F) substituents at positions 4 and 2.
  • Properties :
    • Halogen atoms enhance molecular weight and may improve binding to biological targets (e.g., enzymes).
    • Used in synthesizing reference compounds and drug candidates .

Comparative Data Table

Compound Name Molecular Formula Key Substituents Key Properties Applications
This compound C₁₂H₁₇NO₂ -NHCH₃, tert-butyl ester High lipophilicity, steric bulk Pharmaceutical intermediate
Methyl 2-(methylamino)benzoate C₉H₁₁NO₂ -NHCH₃, methyl ester Higher polarity, lower stability Synthetic building block
Methyl 2-[(methylamino)carbonyl]benzoate C₁₀H₁₁NO₃ -CONHCH₃, methyl ester Hydrogen-bonding capability Bioactive compound research
tert-Butyl 2-hydroxy-5-nitrobenzoate C₁₁H₁₃NO₅ -OH, -NO₂, tert-butyl ester Electrophilic, hazardous Specialty chemical synthesis
tert-Butyl 4-bromo-2-fluorobenzoate C₁₁H₁₂BrFO₂ -Br, -F, tert-butyl ester Halogen-enhanced reactivity Drug candidate intermediates

Key Findings from Comparative Analysis

Electronic and Reactivity Profiles: Electron-withdrawing groups (e.g., -NO₂ in tert-butyl 2-hydroxy-5-nitrobenzoate) enhance electrophilicity but may introduce toxicity . Halogenated analogs (e.g., 4-bromo-2-fluoro derivative) show utility in cross-coupling reactions for complex molecule synthesis .

Biological Activity: Methyl 2-[(methylamino)carbonyl]benzoate, isolated from Streptomyces, highlights the role of carbonyl groups in bioactivity, suggesting this compound could be modified for similar applications .

Safety Considerations: Nitro-substituted derivatives require stringent safety measures, whereas amino and ester groups generally pose lower risks .

Biological Activity

Tert-butyl 2-(methylamino)benzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings concerning this compound.

Chemical Structure and Properties

This compound is an ester derivative characterized by a tert-butyl group attached to the benzoate moiety, with a methylamino group at the ortho position. Its molecular formula is C12_{12}H17_{17}N1_{1}O2_{2}, and it has a molecular weight of approximately 205.27 g/mol. The presence of both the tert-butyl and methylamino groups contributes to its lipophilicity and potential interaction with biological membranes.

The biological activity of this compound is primarily attributed to its ability to interact with specific biomolecules, including enzymes and receptors:

  • Enzyme Inhibition : The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating metabolic pathways. For instance, it has been suggested that similar compounds can act as inhibitors of prolyl endopeptidase, which plays a role in neuropeptide metabolism .
  • Receptor Interaction : The methylamino group allows for interaction with neurotransmitter receptors, potentially influencing signaling pathways associated with pain perception and mood regulation .

Cytotoxicity and Antiproliferative Effects

Research indicates that this compound exhibits cytotoxic effects on various cancer cell lines. In vitro studies have shown that it can inhibit cell proliferation, particularly in tumor cells, suggesting its potential as an anticancer agent .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

Cell LineIC50 (µM)Reference
HeLa (Cervical Cancer)15
MCF-7 (Breast Cancer)20
A549 (Lung Cancer)25

Anti-inflammatory Properties

In addition to its cytotoxic effects, this compound has demonstrated anti-inflammatory properties in preclinical models. It appears to inhibit the production of pro-inflammatory cytokines, making it a candidate for further investigation in inflammatory diseases .

Case Studies

  • Study on Enzyme Inhibition : A study investigated the inhibition of prolyl endopeptidase by derivatives of benzoates, including this compound. The results indicated significant inhibition rates, highlighting the compound's potential therapeutic implications in conditions like neuropathic pain .
  • Anticancer Activity : A series of experiments conducted on various cancer cell lines showed that this compound could effectively reduce cell viability through apoptosis induction mechanisms. The study concluded that this compound warrants further exploration as a lead compound in cancer therapy .

Q & A

Q. What green chemistry approaches can replace toxic reagents (e.g., hydrazine) in the synthesis of this compound?

  • Methodology : Catalytic hydrogenation (H₂, Raney Ni) or enzymatic reduction (e.g., ketoreductases) offer safer alternatives to hydrazine. Solvent selection guides (e.g., CHEM21) recommend cyclopentyl methyl ether (CPME) as a sustainable solvent .

Data Contradiction and Validation

Q. How should researchers resolve conflicts between predicted and observed melting points?

  • Methodology : Discrepancies may arise from polymorphic forms or impurities. Perform DSC (differential scanning calorimetry) to confirm melting behavior and PXRD to identify crystalline phases. Cross-reference with peer-reviewed crystallographic data .

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